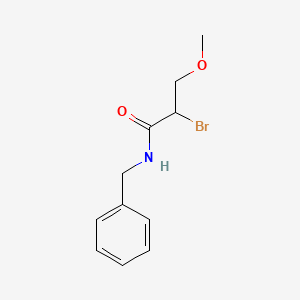

N-benzyl-2-bromo-3-methoxypropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-2-bromo-3-methoxypropanamide: is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of propanamide, featuring a benzyl group, a bromine atom, and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Bromination of 3-methoxypropanamide: The synthesis of N-benzyl-2-bromo-3-methoxypropanamide can begin with the bromination of 3-methoxypropanamide. This reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane.

N-benzylation: The brominated intermediate is then subjected to N-benzylation. This step involves the reaction of the brominated compound with benzylamine (C6H5CH2NH2) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: N-benzyl-2-bromo-3-methoxypropanamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).

Oxidation Reactions: The methoxy group in the compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Formation of N-benzyl-2-hydroxy-3-methoxypropanamide.

Oxidation: Formation of N-benzyl-2-bromo-3-methoxypropanal or N-benzyl-2-bromo-3-methoxypropanoic acid.

Reduction: Formation of N-benzyl-2-bromo-3-methoxypropylamine.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Intermediate in Organic Synthesis: N-benzyl-2-bromo-3-methoxypropanamide serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Potential Drug Candidate: Due to its structural features, it may be explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.

Industry:

Chemical Manufacturing: Used in the production of fine chemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of N-benzyl-2-bromo-3-methoxypropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

N-benzyl-2-chloro-3-methoxypropanamide: Similar structure but with a chlorine atom instead of bromine.

N-benzyl-2-bromo-3-hydroxypropanamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: N-benzyl-2-bromo-3-methoxypropanamide is unique due to the combination of the benzyl, bromine, and methoxy groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom makes it a versatile intermediate for further functionalization through substitution reactions.

Biologische Aktivität

N-benzyl-2-bromo-3-methoxypropanamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- A benzyl group (C6H5CH2)

- A bromo substituent at the 2-position of the propanamide chain

- A methoxy group (-OCH3) at the 3-position

Its molecular formula is C10H12BrNO, and it plays a significant role as an intermediate in organic synthesis, particularly in the development of pharmacologically active compounds .

Analgesic and Anticonvulsant Properties

Research indicates that this compound may exhibit significant analgesic properties. Derivatives of this compound have been investigated for their ability to inhibit pain pathways, making them candidates for treating neuropathic pain .

A study on related compounds showed enhanced anticonvulsant activity upon oral administration in animal models. For instance, the ED50 values for certain derivatives were determined to be around 79 mg/kg, indicating a potential for therapeutic application in seizure disorders .

Anticancer Activity

Recent evaluations have highlighted the anticancer potential of this compound. In vitro studies demonstrated its activity against various cancer cell lines, particularly breast cancer (MCF-7). The compound exhibited an IC50 value of approximately 7.17 µM, indicating moderate potency .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Binding : Molecular docking studies suggest that the compound interacts with receptors involved in pain modulation and cancer cell proliferation.

- Induction of Apoptosis : Research has shown that treatment with related compounds can lead to the activation of caspases (caspase-3 and caspase-9), crucial for apoptosis. The compound's ability to enhance the Bax/Bcl-2 ratio further supports its pro-apoptotic effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-benzyl-3-methoxypropanamide | Lacks bromo substituent | Potentially less reactive |

| (R)-2-acetamido-N-benzyl-3-methoxypropionamide | Contains an acetamido group | Exhibits strong analgesic properties |

| N-benzyl-2-amino-3-methoxypropanamide | Contains an amino group | May show different biological activities |

The presence of the bromine atom in this compound enhances its reactivity and potential biological activity compared to its analogs .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antinociceptive Studies : Animal models demonstrated that derivatives significantly reduced pain responses, suggesting a mechanism involving central nervous system pathways.

- Cell Proliferation Assays : In vitro assays on MCF-7 cells indicated that treatment with this compound led to significant reductions in cell viability, supporting its anticancer potential.

Eigenschaften

CAS-Nummer |

705283-58-5 |

|---|---|

Molekularformel |

C11H14BrNO2 |

Molekulargewicht |

272.14 g/mol |

IUPAC-Name |

N-benzyl-2-bromo-3-methoxypropanamide |

InChI |

InChI=1S/C11H14BrNO2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14) |

InChI-Schlüssel |

ZNDWHVGHGXQGDS-UHFFFAOYSA-N |

Kanonische SMILES |

COCC(C(=O)NCC1=CC=CC=C1)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.